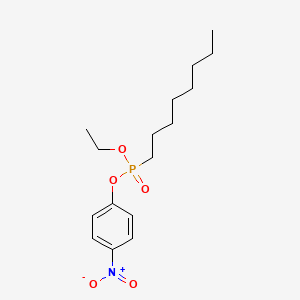
p-Nitrophenyl ethyl octylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl ethyl octylphosphonate: is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and an octylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl octylphosphonate typically involves the reaction of p-nitrophenol with ethyl octylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: p-Nitrophenyl ethyl octylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield p-nitrophenol and ethyl octylphosphonic acid.
Nucleophilic Substitution: It reacts with nucleophiles such as amines or thiols to form substituted products.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the phosphonate moiety can undergo oxidation to form phosphonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as triethylamine.
Oxidation and Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction, while oxidizing agents like hydrogen peroxide can be used for oxidation.
Major Products Formed:
Hydrolysis: p-Nitrophenol and ethyl octylphosphonic acid.
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation and Reduction: Amino derivatives and phosphonic acids.
Applications De Recherche Scientifique
Chemistry: p-Nitrophenyl ethyl octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds .
Biology: In biological research, this compound is used to study enzyme kinetics and inhibition, especially in the context of phosphonate-based enzyme inhibitors .
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of p-Nitrophenyl ethyl octylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can be reversible or irreversible, depending on the nature of the interaction . The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound towards its target enzymes .
Comparaison Avec Des Composés Similaires
- p-Nitrophenyl ethyl phosphonate
- p-Nitrophenyl octyl phosphonate
- p-Nitrophenyl methyl phosphonate
- p-Nitrophenyl butyl phosphonate
Uniqueness: p-Nitrophenyl ethyl octylphosphonate is unique due to the presence of both ethyl and octyl groups attached to the phosphonate moiety. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in organic synthesis and enzyme inhibition studies .
Propriétés
Numéro CAS |
3015-78-9 |
|---|---|
Formule moléculaire |
C16H26NO5P |
Poids moléculaire |
343.35 g/mol |
Nom IUPAC |
1-[ethoxy(octyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H26NO5P/c1-3-5-6-7-8-9-14-23(20,21-4-2)22-16-12-10-15(11-13-16)17(18)19/h10-13H,3-9,14H2,1-2H3 |
Clé InChI |
MPURXCAUNNEKMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
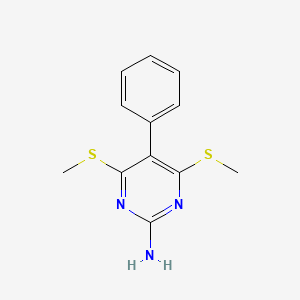



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
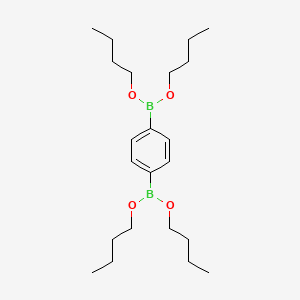
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
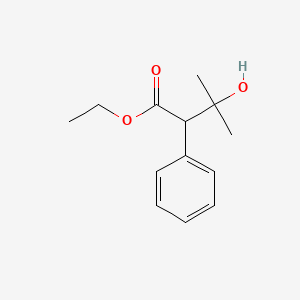
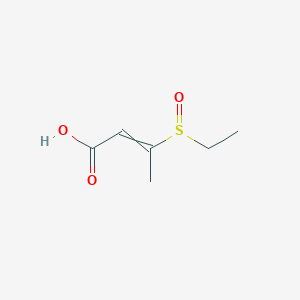
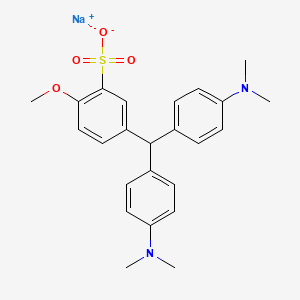
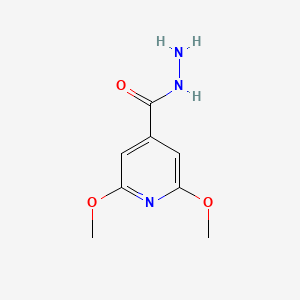
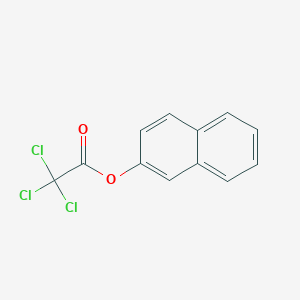
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
